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Compound of Interest

(2S)-1-(4-methylphenyl)sulfonyl-2-
Compound Name:

phenylaziridine
CAS No.: 149769-84-6
Cat. No.: B175912

Get Quote

& J

Core Identity & Physicochemical Profile

(2S)-1-Tosyl-2-phenylaziridine is a high-value chiral building block in medicinal chemistry,
utilized primarily for its ability to undergo regioselective ring-opening reactions. It serves as a
"spring-loaded" electrophile, allowing the stereocontrolled installation of nitrogen into complex
molecular architectures, such as

-amino acids, chiral diamines, and alkaloid scaffolds.

Identity & Specifications
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Property Specification
2S)-2-phenyl-1-(4-
IUPAC Name (2)-2-phenyl-1-{ -
methylphenyl)sulfonylaziridine
Common Name (S)-N-Tosyl-2-phenylaziridine
149769-84-6 (Specific (S)-enantiomer) 24395-
CAS Number o
14-0 (Racemic mixture)
C
H
Molecular Formula
NO
S
Molecular Weight 273.35 g/mol
Appearance White crystalline solid

92-93 °C (Pure enantiomer) [1]; ~163 °C

Melting Point
(Racemate)
Soluble in CH
Cl

Solubility
, CHCI

, THF, EtOAC; Insoluble in water.[1][2]

Spectroscopic Signature (CDCI
):
e H NMR (400 MHz):

7.87 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H), 7.30-7.21 (m, 5H), 3.78 (dd, J=7.1, 4.5 Hz,
1H, C2-H), 2.99 (d, J=7.2 Hz, 1H, C3-H

), 2.39 (d, J=4.5 Hz, 1H, C3-H
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), 2.44 (s, 3H, Ar-CH
) [2].
e C NMR (100 MHz):

144.6, 135.1, 129.8, 128.5, 128.0, 127.9, 126.5, 41.2 (C2), 35.9 (C3), 21.7 (Ar-CH
).
Synthesis Protocol (The Amino Alcohol Route)[3]

The most robust route for scaling (2S)-1-tosyl-2-phenylaziridine avoids the use of unstable
diazo compounds or expensive chiral ligands required for styrene aziridination. Instead, it
utilizes the "chiral pool" starting material L-phenylglycinol.

Mechanism of Synthesis

The transformation proceeds via a one-pot or two-step sequence involving selective tosylation
of the primary alcohol and amine, followed by intramolecular nucleophilic displacement
(cyclization).

e Precursor: (S)-2-Phenylglycinol (derived from L-Phenylglycine).
o Activation: Treatment with Tosyl Chloride (TsCl).[3][4]
e Cyclization: Base-mediated intramolecular S

2 attack of the sulfonamide nitrogen onto the O-tosyl carbon.

TsCl (2.5 eq), EB3N KOH/H20 or

L-Phenylglycinol DMAP, DCM, 0°C _ | N,0-Ditosyl Intermediate | K2CO3/MeCN (Cyclization) . |  (2S)-1-Tosyl-2-phenylaziridine
(S)-Isomer = (In situ or isolated) "1 (Inversion at C-O, Retention at C-N)

Click to download full resolution via product page

Caption: Synthesis via the Wenker-like cyclization of amino alcohols. Note that the stereocenter
at C2 is preserved because the C-N bond is not broken; the cyclization occurs via displacement
of the primary O-Ts group.
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Experimental Procedure (Optimized)
o Tosylation: Dissolve (S)-2-phenylglycinol (10 mmol) in dry CH

Cl
(50 mL) with Et
N (25 mmol) and catalytic DMAP. Cool to 0 °C.

o Addition: Add TsCl (22 mmol) portion-wise. Stir at room temperature for 4—6 hours until TLC
indicates consumption of starting material.

e Cyclization: Add KOH (40 mmol) dissolved in a minimum amount of water directly to the
biphasic mixture (or switch solvent to MeCN/K

CO
for milder conditions). Stir vigorously for 12 hours.

o Workup: Separate organic layer, wash with brine, dry over MgSO

, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes to yield white needles.

Reactivity & Mechanistic Insight

The utility of (2S)-1-tosyl-2-phenylaziridine lies in its divergent regioselectivity. The outcome of
ring-opening reactions is dictated by the competition between steric hindrance (favoring C3
attack) and electronic activation (favoring C2 attack).

The Regioselectivity Switch[5]

o Path A: Electronic Control (Acid/Lewis Acid Catalysis)
o Condition: Bronsted acids or Lewis Acids (e.g., Cu(OTf)

, BF

OEt
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)

o Mechanism: The acid coordinates to the aziridine nitrogen or sulfonyl group, lengthening
the C-N bonds. The C2-N bond weakens more significantly due to the ability of the
adjacent phenyl group to stabilize the developing positive charge (benzylic carbocation
character).

o Qutcome: Nucleophile attacks C2 (Benzylic).
o Stereochemistry: Predominantly Inversion (S

2-like tight ion pair), but erosion of ee% can occur if the carbocation character is too high
(S

1-like).

» Path B: Steric Control (Basic/Nucleophilic Conditions)

o

Condition: Strong nucleophiles (NaN

, amines, thiolates) in the absence of acid.

Mechanism: Pure S

[¢]

2 attack. The nucleophile seeks the least hindered carbon.

[¢]

Outcome: Nucleophile attacks C3 (Terminal).

Stereochemistry: Clean Inversion at C3 (Stereocenter at C2 remains intact).

[e]
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(2S)-1-Tosyl-2-phenylaziridine

Path A: Electronic Control (Acid Cata
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Caption: Divergent ring-opening pathways. Path A exploits the benzylic electronic effect, while
Path B follows standard steric rules.

Applications in Drug Development[6]

e Synthesis of

-Amino Acids: Ring opening with cyanide or carbon monoxide equivalents (carbonylation)
yields precursors to

-phenylalanine derivatives.

e Chiral Diamines: Reaction with ammonia or primary amines yields 1,2-diamines, which are
privileged scaffolds in ligands for asymmetric catalysis and bioactive molecules (e.g.,
derivatization of cisplatin analogs).

o Levamisole Analogues: The phenyl-aziridine scaffold is a direct precursor to imidazo[2,1-
b]thiazole derivatives (levamisole family) via ring expansion with thio-nucleophiles.
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Safety & Handling
o Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and

carcinogens.

e Handling: Always handle in a fume hood with double gloves. Destroy excess aziridine with
nucleophilic quenchers (e.g., thiosulfate or dilute HCI) before disposal.

 Stability: Solid (2S)-1-tosyl-2-phenylaziridine is stable at room temperature but should be
stored at 4 °C or -20 °C to prevent slow polymerization or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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